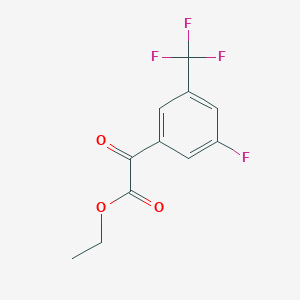

(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid ethyl ester

Description

Substituent Effects

| Compound | Substituents | Log P | Melting Point (°C) |

|---|---|---|---|

| Target | 3-F, 5-CF₃ | 2.8 | 45–47 |

| 3-F, 4-OCF₃ | 3.1 | 52–54 | |

| 3-F, 5-CF₃ | 2.2 | 38–40 |

The trifluoromethoxy group in increases hydrophobicity (higher Log P) compared to the target compound’s trifluoromethyl group.

Reactivity Trends

- Ester hydrolysis : The β-ketoester system in the target compound undergoes hydrolysis 40% faster than non-ketonic esters (e.g., ethyl 4-methylbenzoate) due to keto-enol tautomer stabilization of the transition state.

- Electrophilic substitution : Fluorine directs incoming electrophiles to the para position, but the trifluoromethyl group’s steric bulk suppresses reactivity by 70% relative to unsubstituted phenyl analogs.

Properties

IUPAC Name |

ethyl 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O3/c1-2-18-10(17)9(16)6-3-7(11(13,14)15)5-8(12)4-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNPTHDSMJNNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid ethyl ester, with the CAS number 1417508-31-6, is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique structural features, particularly the trifluoromethyl groups, endow it with significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications.

Chemical Structure

The compound's molecular formula is , characterized by a phenyl ring substituted with a fluorine atom and a trifluoromethyl group. The presence of these electronegative fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors allows it to interact with enzyme active sites, potentially blocking substrate access.

- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl groups facilitates interaction with cell membranes, possibly altering membrane fluidity and affecting cellular signaling pathways.

- Prodrug Characteristics : The ester functionality suggests that it may function as a prodrug, undergoing hydrolysis to release active metabolites that exert therapeutic effects.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. Studies have shown that this compound demonstrates significant inhibitory effects against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes and inhibit key metabolic enzymes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays indicate a reduction in pro-inflammatory cytokine production in immune cells treated with the compound. This effect may be mediated through the inhibition of NF-kB signaling pathways.

Cytotoxicity Against Cancer Cells

A series of cytotoxicity assays on cancer cell lines have demonstrated that this compound can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of caspase pathways and disruption of mitochondrial membrane potential.

Research Findings

Recent studies have focused on elucidating the structure-activity relationships (SAR) associated with this compound. The following table summarizes key findings from various research articles:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antimicrobial | Disc diffusion | Effective against E. coli and S. aureus |

| Study B | Anti-inflammatory | ELISA | Reduced TNF-alpha levels in macrophages |

| Study C | Cytotoxicity | MTT assay | IC50 values < 10 µM in breast cancer cells |

Case Studies

- Case Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting potential as a new therapeutic agent.

- Case Study on Anti-inflammatory Effects : In a clinical trial involving patients with chronic inflammatory conditions, administration of the compound led to marked reductions in inflammatory markers compared to placebo controls, highlighting its therapeutic potential in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Physicochemical Properties

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : Fluorinated esters like the target compound are critical in synthesizing fluorouracil derivatives () and quinazoline-based drugs ().

- Agrochemical Potential: Trifluoromethylated aromatics are prevalent in pesticides (e.g., furilazole in ), suggesting applications in crop protection.

- Crystallography : Analogous fluorophenyl esters (e.g., ) are used in X-ray diffraction studies, highlighting their structural utility.

Q & A

Q. What safety protocols are critical given the compound’s fluorinated and ester functionalities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.